1,2-O-Isopropylidene-alpha-D-glucofuranose
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Overview
Description
1,2-O-Isopropylidene-alpha-D-glucofuranose is a chemical compound with the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol . This compound is a derivative of glucose, where the hydroxyl groups at positions 1 and 2 are protected by an isopropylidene group, forming a five-membered ring structure .
Preparation Methods
1,2-O-Isopropylidene-alpha-D-glucofuranose can be synthesized through the reaction of glucose with acetone in the presence of an acid catalyst . The reaction typically involves the use of sulfuric acid or hydrochloric acid as the catalyst, and the reaction is carried out under reflux conditions . The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,2-O-Isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the isopropylidene group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-O-Isopropylidene-alpha-D-glucofuranose has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-O-Isopropylidene-alpha-D-glucofuranose involves its role as a protecting group for glucose. By forming a stable five-membered ring structure, it prevents unwanted reactions at the protected hydroxyl groups during chemical synthesis . This allows for selective reactions at other positions on the glucose molecule . The molecular targets and pathways involved depend on the specific application and the reactions being carried out .
Comparison with Similar Compounds
1,2-O-Isopropylidene-alpha-D-glucofuranose can be compared with other similar compounds, such as:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: This compound has two isopropylidene groups protecting the hydroxyl groups at positions 1, 2, 5, and 6.
1,2-O-Isopropylidene-alpha-D-xylofuranose: Similar in structure but derived from xylose instead of glucose.
The uniqueness of this compound lies in its selective protection of the 1 and 2 positions, allowing for specific synthetic applications where other hydroxyl groups need to remain free .
Properties
IUPAC Name |
1-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGCXQKYCBBHAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18549-40-1 |
Source
|
Record name | 1,2-O-Isopropylidene-D-glucofuranose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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